molecular formula C19H28O3 B1222710 4-Hydroxytestosterone CAS No. 2141-17-5

4-Hydroxytestosterone

Cat. No. B1222710
CAS RN: 2141-17-5
M. Wt: 304.4 g/mol
InChI Key: BQOIJSIMMIDHMO-FBPKJDBXSA-N
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Description

4-Hydroxytestosterone is testosterone substituted with a hydroxy group on the fourth carbon atom . It is an anabolic steroid with no therapeutic indications, which is prohibited from use in sports by the World Anti-Doping Agency . It was first patented in 1955 by G.D Searle & Company .


Molecular Structure Analysis

The molecular formula of 4-Hydroxytestosterone is C19H28O3 . Its average mass is 304.424 Da and its monoisotopic mass is 304.203857 Da . The structure of 4-Hydroxytestosterone includes 25 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxytestosterone include its molecular formula C19H28O3, average mass 304.424 Da, and monoisotopic mass 304.203857 Da .

Scientific Research Applications

Metabolism and Identification of Urinary Metabolites

4-Hydroxytestosterone is investigated for its metabolic products, which are significant in the context of doping in sports. Kohler et al. (2007) conducted studies involving oral applications of 4-hydroxytestosterone to healthy male volunteers, followed by analysis of urine samples to identify phase-I and phase-II metabolites. These studies are critical for understanding how 4-hydroxytestosterone is metabolized in the human body and for developing tests to detect its misuse in sports (Kohler et al., 2007).

Biosynthesis in Human Fetal Liver

Research by Gustafsson and Lisboa (1968) demonstrated the ability of human fetal liver microsomes to biosynthesize 6β-hydroxytestosterone from testosterone. This discovery is significant as it sheds light on the metabolic pathways and enzymatic activities in fetal development (Gustafsson & Lisboa, 1968).

Transdermal Formulations for Antineoplastic Activity

A transdermal formulation containing 4-hydroxytestosterone has been developed with potential antineoplastic activity, particularly in the treatment of estrogen-dependent tumor cells. This formulation allows for continuous release into the bloodstream and prevents first-pass metabolism by the liver, making it a promising avenue for cancer treatment research (Definitions, 2020).

Androgen and Estrogen Receptor Mediated Activities

Keiler et al. (2018) studied the androgenic and estrogenic effects of 4-hydroxytestosterone and its metabolites, revealing their potential impacts on hormone receptors. This research is important for understanding the broader implications of 4-hydroxytestosterone on hormonal activities and could be relevant in therapeutic contexts (Keiler et al., 2018).

Clinical Trials in Breast Cancer

4-Hydroxytestosterone (CR1447) has been evaluated in clinical trials for its safety and efficacy in treating breast cancer. Zweifel et al. (2017) conducted a phase I trial to determine the appropriate dosing and observed that CR1447 is well tolerated and shows potential as a single-agent therapy in breast cancer treatment (Zweifel et al., 2017).

Influence on Renal Dysfunction and Hypertension

Pingili et al. (2016) studied the role of 6β-hydroxytestosterone, a metabolite of 4-hydroxytestosterone, in renal dysfunction and hypertension. Their research indicates that this metabolite contributes to the development of hypertension and renal issues, suggesting a potential target for treating these conditions (Pingili et al., 2016).

Future Directions

There is ongoing research into the potential uses of 4-Hydroxytestosterone. For example, a transdermal formulation containing 4-Hydroxytestosterone, a steroidal aromatase inhibitor (AI) and androgen receptor (AR) antagonist, is being investigated for potential antineoplastic activity . This suggests that 4-Hydroxytestosterone may have future applications in the treatment of certain types of cancer .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOIJSIMMIDHMO-FBPKJDBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902477
Record name 4,17beta-Dihydroxy-4-androstene-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

4-hydroxytestosterone is a fat soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells. In the cytoplasm, 4-hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation. Ananolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown. It is postulated that other steroid hormones (glucocorticoids) may also be inhibited by anabolic steroids in order to prevent muscle catabolism. [wiki]
Record name 4-Hydroxytestosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

4-Hydroxytestosterone

CAS RN

2141-17-5
Record name 4-Hydroxytestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2141-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,17beta-Dihydroxy-4-androstene-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxytestosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,17beta-Dihydroxy-4-androstene-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912GOZ167T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
M Kohler, MK Parr, G Opfermann, M Thevis, N Schlörer… - Steroids, 2007 - Elsevier
… 4-Hydroxytestosterone is advertised as anabolic steroid and does not have any therapeutic … 4-hydroxyandrostenedione or 200 mg of 4-hydroxytestosterone to healthy male volunteers. …
Number of citations: 40 www.sciencedirect.com
M Kohler, MK Parr, G Opfermann, W Schänzer - red, 2006 - dshs-koeln.de
… 4-hydroxyandrostenedione, formestane) and 4hydroxytestosterone (4,17β-dihydroxyandrost… of its aromatase inhibiting activity, 4-hydroxytestosterone is not therapeutically used but is …
Number of citations: 1 www.dshs-koeln.de
AM Keiler, O Zierau, S Wolf, P Diel, W Schänzer… - Toxicology Letters, 2018 - Elsevier
… 17-hydroxylated analog 4-hydroxytestosterone, an anabolic … -4-ene-3,17-dione, 4-hydroxytestosterone and seven of their … androgenic effect observed for 4-hydroxytestosterone (10 −8 …
Number of citations: 8 www.sciencedirect.com
MK Parr, G Fusshoeller, G Opfermann… - Recent advances in …, 2005 - bisp-surf.de
… 4-hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3one) have become available by Internet purchase. 4-Hydroxytestosterone … Due to the list of WADA and IOC 4-hydroxytestosterone …
Number of citations: 6 www.bisp-surf.de
JH Davies, RJ Shearer, MG Rowlands… - Journal of enzyme …, 1992 - Taylor & Francis
… to shed light on the activity of 40HA in prostatic cancer and the mechanism of the tumour flare, we have evaluated 40HA and several of its metabolites, namely 4-hydroxytestosterone (…
Number of citations: 12 www.tandfonline.com
G Sam - … , Pharmacology, and Therapeutics: Proceedings of the …, 2012 - books.google.com
The important role of the A4-3-keto group in the steroid molecule makes very interesting, the study of the effect of introducing a hydroxyl group at C-4. This substitution at C-4 may: 1. …
Number of citations: 0 books.google.com
MK Parr, H Geyer, G Opfermann… - Proceedings of the …, 2010 - researchgate.net
… 4-Hydroxytestosterone is promoted as a substance with high anabolic index and as a … Due to the list of WADA and IOC 4-hydroxytestosterone is classified as anabolic androgenic …
Number of citations: 5 www.researchgate.net
GNW Leung, WH Kwok, TSM Wan… - Drug Testing and …, 2013 - Wiley Online Library
… 4- hydroxytestosterone in horses. … 4-hydroxytestosterone with sodium borohydride. An excess amount of sodium borohydride was added to a methanol solution of 4-hydroxytestosterone…
J Khubieh, GW Aherne, J Chakraborty - Journal of steroid biochemistry, 1990 - Elsevier
… cals, Horsham, Sussex; 4-hydroxytestosterone and 3/I-hydroxy-5a-androstan-4,17-dione … other hand, showed significant cross-reactivity (60%), but only with 4-hydroxytestosterone …
Number of citations: 7 www.sciencedirect.com
H Hiroshi, T Kyoichi, M Shinichi, N Toshio - Journal of Steroid Biochemistry, 1979 - Elsevier
… New hapten-carrier conjugates were prepared from 4-hydroxytestosterone 4-hemisuccinate and 4-hemiglutarate by coupling with bovine serum album employing the mixed anhydride …
Number of citations: 33 www.sciencedirect.com

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